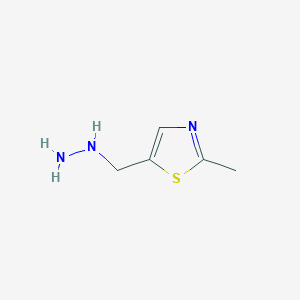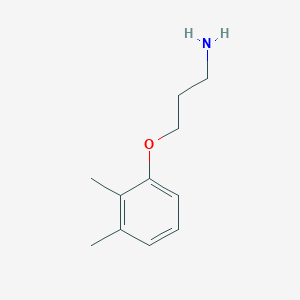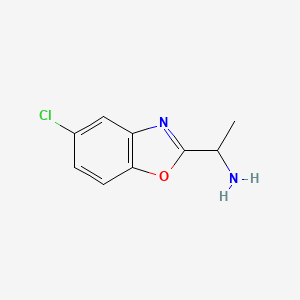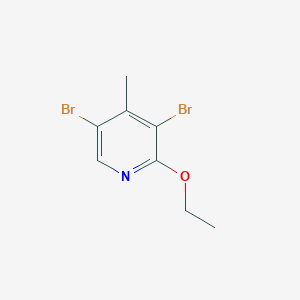
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído es un compuesto orgánico complejo que pertenece a la clase de los sesquiterpenoides. Este compuesto se caracteriza por su estructura única, que incluye un núcleo hexahidroazuleno con dos grupos aldehído en las posiciones 5 y 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la ciclización de precursores adecuados en condiciones ácidas o básicas, seguida de la introducción de grupos aldehído mediante reacciones de oxidación. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la escalabilidad y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos aldehído a ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Reducción de grupos aldehído a alcoholes primarios utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución electrófila en los grupos metilo o en el núcleo hexahidroazuleno utilizando reactivos como halógenos o cloruros de sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido, trióxido de cromo en ácido acético.
Reducción: Borohidruro de sodio en metanol, hidruro de litio y aluminio en éter.
Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador, cloruros de sulfonilo en presencia de una base.
Productos principales
Oxidación: Ácidos carboxílicos correspondientes.
Reducción: Alcoholes primarios correspondientes.
Sustitución: Derivados halogenados o sulfonilados.
Aplicaciones Científicas De Investigación
(3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído implica su interacción con dianas moleculares y vías específicas. Los grupos aldehído pueden formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la modulación de su actividad. Además, el núcleo hexahidroazuleno puede interactuar con las membranas lipídicas, afectando su fluidez y función.
Comparación Con Compuestos Similares
Compuestos similares
- (3aS,8aS)-6,8a-Dimetil-3-(propan-2-ilideno)-1,2,3,3a,4,5,8,8a-octahidroazuleno
- (1R,3aS,8aS)-7-Isopropil-1,4-dimetil-1,2,3,3a,6,8a-hexahidroazuleno
Singularidad
(3As,8as)-2,2,8-trimetil-1,2,3,3a,6,8a-hexahidroazuleno-5,6-dialdehído es único debido a la presencia de dos grupos aldehído y múltiples grupos metilo, que confieren reactividad química distinta y aplicaciones potenciales. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética y en varios campos de investigación.
Propiedades
Número CAS |
50656-61-6 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(3aS,8aS)-2,2,8-trimethyl-3,3a,6,8a-tetrahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h4-5,8-9,11-12,14H,6-7H2,1-3H3/t11-,12?,14-/m1/s1 |
Clave InChI |
HIQBNLOFFXWCPW-YXHCSQSYSA-N |
SMILES isomérico |
CC1=CC(C(=C[C@H]2[C@@H]1CC(C2)(C)C)C=O)C=O |
SMILES canónico |
CC1=CC(C(=CC2C1CC(C2)(C)C)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12111639.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)

![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
![7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12111666.png)
![1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)

![2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12111674.png)

